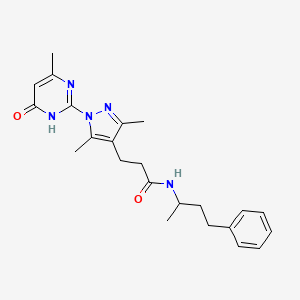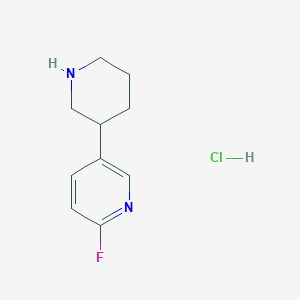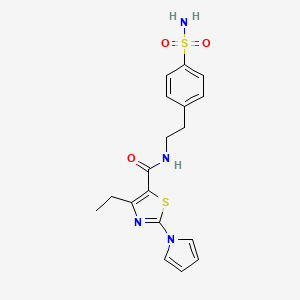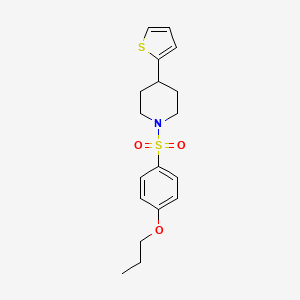![molecular formula C12H15ClN2O2 B2923963 N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide CAS No. 102677-63-4](/img/structure/B2923963.png)
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide (AMBCA) is a synthetic compound with a broad range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile molecule that has been used in a variety of contexts, including as an inhibitor of enzymes, as a drug delivery agent, and as a therapeutic agent. AMBCA is a white powder that is soluble in water, ethanol, and methanol. It is typically synthesized through the reaction of 4-aminobenzylchloride and acetic anhydride, and is widely used in the laboratory.
科学的研究の応用
Chemistry and Pharmacology of Synthetic Opioids
Sharma et al. (2018) conducted a detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. This review highlights the importance of understanding the chemical structures and pharmacological effects of synthetic opioids, which could be relevant for researching similar compounds like "N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide" in terms of their potential applications in pain management or other therapeutic areas (Sharma, K., Hales, T., Rao, V., NicDaéid, N., & McKenzie, C., 2018).
Environmental Protection and Water Purification
Igwegbe et al. (2021) reviewed the progress on the adsorption of acetaminophen from water, presenting findings that could be applicable to the environmental management and purification of water from various contaminants, including potentially harmful chemical compounds. Understanding the adsorption process and mechanisms can aid in developing methods for removing similar compounds from the environment (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021).
Pharmacological and Toxicological Aspects
Kennedy (2001) discussed the toxicology of acetamide, formamide, and their derivatives, providing a critical analysis of the biological effects and safety profiles of these chemicals. Such information is crucial for assessing the safety and potential toxicological implications of chemically related compounds, including "this compound" (Kennedy, G., 2001).
特性
IUPAC Name |
N-[(4-acetamido-2-methylphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-5-11(15-9(2)16)4-3-10(8)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNQPGBGRVIILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)


![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)


![2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2923890.png)

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)
![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)
![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)